Isodecanol

Description

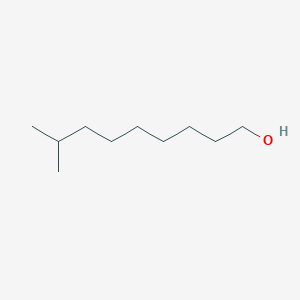

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, C10H21OH | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058660 | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Solubility in water, g/100ml: 2.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |

| Record name | Isodecyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C9-11-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C9-11-iso-, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodecyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |

| Record name | ISODECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isodecanol (CAS 25339-17-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecanol, identified by CAS number 25339-17-7, is a branched-chain ten-carbon fatty alcohol. It is a colorless, viscous liquid with a mild odor, characterized by its excellent solubility in organic solvents and low solubility in water.[1] Primarily synthesized through the oxo process, this compound is a crucial industrial intermediate.[2] Its major applications lie in the production of plasticizers, particularly diisodecyl phthalate (DIDP), lubricants, and surfactants.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, key applications with relevant experimental protocols, and a summary of its toxicological profile.

Physicochemical Properties

This compound is a mixture of isomers, which influences its physical properties. The data presented below is a compilation from various sources and represents the typical characteristics of this industrial chemical.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂O | [5] |

| Molecular Weight | 158.28 g/mol | [5] |

| Appearance | Colorless, viscous liquid | [1][6] |

| Odor | Mild, characteristic alcohol odor | [6][7] |

| Boiling Point | 215-225 °C at 760 mmHg | [8] |

| Melting Point | -60 °C | [2] |

| Flash Point | 95 °C | [2] |

| Density | 0.838 g/mL at 20 °C | [2] |

| Vapor Pressure | 0.02 mmHg at 25 °C | [7] |

| Solubility in Water | Insoluble | [7] |

| Solubility in Organic Solvents | Highly soluble in most organic solvents | [5] |

| logP (o/w) | 3.740 (estimated) | [9] |

Synthesis of this compound

The primary industrial route for the synthesis of this compound is the oxo process , also known as hydroformylation.[2] This process involves the reaction of nonenes (a mixture of C9 olefins) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehydes.[2]

The overall process can be visualized as a two-step sequence:

Experimental Protocol: General Principles of the Oxo Process

While specific industrial protocols are proprietary, the following outlines the general methodology based on publicly available information from patents and technical literature.[1][7]

1. Hydroformylation Step:

-

Reactants: A mixture of nonene isomers is fed into a high-pressure reactor along with synthesis gas (CO and H₂).

-

Catalyst: A cobalt or rhodium-based catalyst is typically used. Rhodium catalysts are often preferred as they can operate under lower pressures and temperatures.

-

Reaction Conditions: The reaction is carried out at elevated temperatures (ranging from 90 to 150 °C) and pressures (ranging from 10 to 300 atmospheres).[1][10]

-

Product: The primary products are a mixture of isodecyl aldehydes.

2. Hydrogenation Step:

-

Reactant: The isodecyl aldehyde mixture from the hydroformylation step is fed into a second reactor.

-

Catalyst: A hydrogenation catalyst, such as nickel, palladium, or platinum, is employed.[10]

-

Reaction Conditions: The aldehydes are reduced with hydrogen at elevated temperatures and pressures.

-

Product: The final product is a mixture of this compound isomers.

-

Purification: The crude this compound is then purified through distillation to remove any unreacted starting materials, byproducts, and catalyst residues.

Analytical Methodologies

The analysis of this compound, particularly the separation and quantification of its various isomers, is crucial for quality control. Gas chromatography is the most common technique employed for this purpose.

Experimental Protocol: Isomer Analysis by Gas Chromatography (GC)

The following is a general protocol for the analysis of this compound isomers.

1. Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent such as n-hexane.[9]

2. Gas Chromatographic Conditions:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for the separation of alcohol isomers (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like dimethylpolysiloxane).[11]

-

Carrier Gas: Helium or nitrogen.[11]

-

Temperature Program: An appropriate temperature program is used to achieve optimal separation of the isomers. This typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.[9]

3. Data Analysis:

-

The retention times of the individual peaks are used to identify the different isomers by comparing them to known standards.

-

The area under each peak is integrated to determine the relative percentage of each isomer in the mixture.[9]

Key Applications

This compound is a versatile chemical intermediate with a range of industrial applications.

Plasticizers

A primary application of this compound is in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer used to impart flexibility to polymers like PVC.[4][12]

The following protocol is based on a patent for the preparation of DIDP.[5]

1. Esterification:

-

Reactants: Phthalic anhydride and this compound are charged into a reactor equipped with an agitator, thermometer, water trap, and nitrogen inlet. The molar ratio of this compound to phthalic anhydride is typically in the range of 2.1:1 to 3.0:1.[5]

-

Catalyst: A catalyst such as titanium(IV) isopropoxide is added.[5]

-

Reaction Conditions: The reaction mixture is heated to a temperature of 210-230 °C with continuous stirring under a nitrogen atmosphere. Water produced during the reaction is removed via the water trap.[5]

-

Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level.

2. Post-Treatment:

-

Dealcoholization: Excess this compound is removed by vacuum distillation.

-

Neutralization: The crude product is washed with an alkaline solution (e.g., sodium carbonate) to neutralize any remaining acidic catalyst and byproducts.

-

Washing: The product is then washed with water to remove salts and other impurities.

-

Purification: The final product is purified by steam stripping or further distillation to obtain high-purity DIDP.

The performance of DIDP as a plasticizer is evaluated using standardized tests.

| Performance Metric | ASTM Method | Description |

| Tensile Strength | ASTM D412 | Measures the force required to break a PVC sample. |

| Elongation at Break | ASTM D412 | Measures the extent to which a PVC sample can be stretched before breaking. |

| Hardness (Shore A) | ASTM D2240 | Measures the indentation hardness of the plasticized PVC. |

| Low-Temperature Flexibility | ASTM D1043 | Determines the temperature at which the material becomes brittle. |

| Volatility | ASTM D1203 | Measures the weight loss of the plasticizer from the PVC at elevated temperatures. |

Lubricants

This compound is used as a raw material for the synthesis of synthetic lubricants and lubricant additives.[3] Esters derived from this compound can enhance the performance of lubricants by improving their thermal stability and lubricity.

The performance of lubricants containing this compound-derived components is assessed using various ASTM standard tests.[13]

| Performance Metric | ASTM Method | Description |

| Kinematic Viscosity | ASTM D445 | Measures the resistance of the lubricant to flow under gravity at specific temperatures. |

| Viscosity Index | ASTM D2270 | An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature. |

| Flash Point | ASTM D92 | The lowest temperature at which the lubricant's vapor will ignite. |

| Pour Point | ASTM D97 | The lowest temperature at which the lubricant will flow. |

| Oxidation Stability | ASTM D2272 | Evaluates the resistance of the lubricant to oxidation under accelerated conditions. |

| Wear Prevention | ASTM D4172 | Measures the ability of the lubricant to protect against wear under controlled conditions. |

Surfactants

This compound can be ethoxylated to produce non-ionic surfactants. These surfactants are used in a variety of applications, including detergents, industrial cleaners, and emulsifiers, due to their excellent wetting and emulsifying properties.[4]

Toxicological Profile

A summary of the available toxicological data for this compound is presented below.

| Endpoint | Species | Route | Value | References |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2,648 mg/kg bw | [14] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >3.16 mL/kg bw | [14] |

| Acute Inhalation Toxicity (LC50) | Mice, Rats, Guinea Pigs | Inhalation | >95.3 ppm (8 hr) | [6] |

| Skin Irritation | - | - | Causes skin irritation | [8] |

| Eye Irritation | - | - | Causes serious eye irritation | [8] |

| Carcinogenicity | - | - | Shall not be classified as carcinogenic | [15] |

| Reproductive Toxicity | - | - | Shall not be classified as a reproductive toxicant | [15] |

This compound is considered to be of low acute toxicity via oral and dermal routes.[14] It is, however, classified as a skin and eye irritant.[8] Inhalation of high concentrations of vapor may cause respiratory tract irritation.[8]

Conclusion

This compound (CAS 25339-17-7) is a fundamentally important industrial chemical with a well-established production process and a diverse range of applications. Its role as a precursor to high-performance plasticizers, lubricants, and surfactants underscores its significance in various manufacturing sectors. This guide has provided a detailed technical overview of its properties, synthesis, analysis, and applications, intended to be a valuable resource for professionals in research, development, and related scientific fields. Further research into green synthesis routes and novel applications for this compound and its derivatives continues to be an active area of investigation.

References

- 1. US2571160A - Oxo synthesis process - Google Patents [patents.google.com]

- 2. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 3. US5059718A - Oxo process for increasing yield of oxo alcohol - Google Patents [patents.google.com]

- 4. EP2947064A1 - Production of high quality oxo alcohols from volatile raw material sources - Google Patents [patents.google.com]

- 5. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]

- 6. This compound | C10H21OH | CID 32898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JPS5841830A - Preparation of alcohol by oxo process - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. turbo.vernier.com [turbo.vernier.com]

- 10. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]

- 11. Gas chromatography of Alcohols [delloyd.50megs.com]

- 12. gst-chem.com [gst-chem.com]

- 13. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]

- 14. Fragrance material review on isodecyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemos.de [chemos.de]

An In-Depth Technical Guide to the Chemical Structure and Isomers of Isodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, is a crucial chemical intermediate in a multitude of industrial applications. Its versatile properties, stemming from its unique isomeric composition, make it a valuable component in the synthesis of plasticizers, surfactants, lubricants, and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary isomers, their physical properties, and the experimental methodologies used for its synthesis and analysis.

Chemical Structure and Isomerism

This compound is not a single chemical entity but rather a complex mixture of isomeric C10 alcohols. The general chemical formula for this compound is C₁₀H₂₂O. The CAS number for the this compound mixture is 25339-17-7. The term "iso" in its name signifies that it is a branched isomer of decanol.

The specific isomeric composition of commercial this compound is largely dependent on the manufacturing process, primarily the hydroformylation of nonene isomers (the oxo process). This process results in a variety of branched aldehydes which are subsequently hydrogenated to the corresponding alcohols. Consequently, commercial this compound is predominantly a mixture of trimethyl-1-heptanols and dimethyl-1-octanols.

Major Isomers of this compound

While a multitude of isomers are possible, the most prevalent components found in commercial this compound mixtures include:

-

8-Methyl-1-nonanol: One of the significant isomers, often cited in literature related to this compound.

-

3,7-Dimethyl-1-octanol: Another key branched isomer contributing to the overall properties of the mixture.

-

Tetramethyl-1-hexanols: Various isomers with four methyl branches on a hexanol backbone.

-

Ethyl-1-octanols: Isomers featuring an ethyl branch on an octanol chain.

-

Methyl-1-nonanols: A group of isomers with a single methyl branch at different positions on a nonanol backbone.

The relationship between the general concept of this compound and its specific isomers can be visualized as follows:

Quantitative Data of this compound Isomers

The physical properties of this compound are a weighted average of the properties of its individual isomers. Understanding the characteristics of the key isomers is essential for predicting the performance of the mixture in various applications.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C |

| This compound (Mixture) | 25339-17-7 | C₁₀H₂₂O | ~158.28 | 220 | 0.841 |

| 8-Methyl-1-nonanol | 55505-26-5 | C₁₀H₂₂O | 158.28 | 225 | 0.827 |

| 3,7-Dimethyl-1-octanol | 106-21-8 | C₁₀H₂₂O | 158.28 | 222 | 0.828 |

| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | C₉H₂₀O | 144.26 | 193-202 | 0.825 |

| 5-Methyl-1-nonanol | 2768-16-3 | C₁₀H₂₂O | 158.28 | N/A | N/A |

| 7-Methyl-1-nonanol | 33234-93-4 | C₁₀H₂₂O | 158.28 | N/A | N/A |

| 2-Ethyl-1-octanol | 20592-10-3 | C₁₀H₂₂O | 158.28 | N/A | N/A |

| 5-Ethyl-1-octanol | 38514-08-8 | C₁₀H₂₂O | 158.28 | N/A | N/A |

Experimental Protocols

Synthesis of this compound via the Oxo Process

The industrial production of this compound is dominated by the oxo process, which involves two main stages: hydroformylation and hydrogenation.

Objective: To synthesize a mixture of C10 aldehydes from nonene isomers, followed by their reduction to this compound.

Materials:

-

Nonene isomer mixture (feedstock)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium-based or Cobalt-based catalyst (e.g., a complex with phosphine ligands)

-

Solvent (typically a high-boiling point hydrocarbon)

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Nickel, Palladium)

Experimental Workflow:

Procedure:

-

Hydroformylation:

-

The nonene isomer feedstock is fed into a high-pressure reactor along with synthesis gas.

-

The rhodium or cobalt catalyst, dissolved in a suitable solvent, is also introduced into the reactor.

-

The reaction is carried out at elevated temperatures (typically 80-180°C) and pressures (10-100 atm).

-

The carbon monoxide and hydrogen add across the double bonds of the nonene isomers, forming a mixture of C10 aldehydes. The ratio of linear to branched aldehydes can be influenced by the choice of catalyst and reaction conditions.

-

-

Hydrogenation:

-

The resulting C10 aldehyde mixture is separated from the hydroformylation catalyst.

-

The aldehyde mixture is then fed into a second reactor for hydrogenation.

-

In the presence of a hydrogenation catalyst (e.g., nickel or palladium) and high-pressure hydrogen, the aldehyde groups are reduced to primary alcohol groups.

-

This step converts the C10 aldehydes into the corresponding this compound isomers.

-

-

Purification:

-

The crude this compound mixture is purified, typically through distillation, to remove any unreacted starting materials, byproducts, and catalyst residues.

-

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual isomers within an this compound mixture.

Objective: To qualitatively and quantitatively analyze the isomeric composition of an this compound sample.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or hexane)

-

Internal standard (optional, for quantitative analysis)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for alcohol separation (e.g., a polar or mid-polar column)

Experimental Workflow:

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is 1 mg/mL.

-

If quantitative analysis is required, add a known amount of an internal standard to the sample solution.

-

-

GC-MS Instrument Setup:

-

Install an appropriate capillary column in the gas chromatograph. A column with a polar stationary phase is often preferred for good separation of alcohol isomers.

-

Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 50-70°C) and ramp up to a higher temperature (e.g., 200-250°C) to elute all the C10 alcohol isomers.

-

Set the injector temperature (e.g., 250°C) and the carrier gas (usually helium) flow rate.

-

Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range to be scanned, and detector voltage.

-

-

Analysis:

-

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC.

-

The volatile components of the sample are vaporized in the injector and carried onto the column by the carrier gas.

-

As the components travel through the column, they are separated based on their boiling points and interactions with the stationary phase.

-

The separated isomers elute from the column at different retention times and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, generating a mass spectrum for each eluting component.

-

-

Data Analysis:

-

The output from the GC-MS is a chromatogram, which shows peaks corresponding to the separated isomers.

-

The mass spectrum of each peak is compared to a library of known mass spectra (e.g., NIST library) to identify the specific isomer.

-

For quantitative analysis, the peak area of each isomer is compared to the peak area of the internal standard to determine its concentration in the original sample.

-

Conclusion

This compound is a complex mixture of branched C10 alcohols, with its specific isomeric composition dictating its physical and chemical properties. The oxo process is the primary industrial route for its synthesis, yielding a product rich in trimethyl-1-heptanols and dimethyl-1-octanols. Detailed analysis of this isomeric mixture is crucial for quality control and for tailoring the product to specific applications. Gas chromatography coupled with mass spectrometry provides a robust method for the separation and identification of the individual isomers. A thorough understanding of the structure-property relationships of these isomers is paramount for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.

An In-depth Technical Guide to the Physical and Chemical Properties of Isodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol (CAS No: 25339-17-7), a branched-chain primary alcohol, is a colorless liquid with a mild alcoholic odor.[1] It is a complex mixture of isomers, primarily methyl-branched nonanols, produced through the oxo process. This guide provides a comprehensive overview of the critical physical and chemical properties of this compound, complete with detailed experimental protocols for their determination. The data presented is intended to support research, development, and safety assessments in various scientific and industrial applications.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and process design.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Appearance | Colorless, slightly viscous liquid | - | [1] |

| Odor | Mild, weak alcoholic | - | [1] |

| Molecular Formula | C₁₀H₂₂O | - | |

| Molecular Weight | 158.28 | g/mol | |

| Boiling Point/Range | 215 - 225 | °C at 760 mmHg | |

| Melting/Freezing Point | -60 | °C | |

| Flash Point (Closed Cup) | 95 - 99 | °C | [2] |

| Auto-ignition Temperature | 280 | °C | [2] |

| Density | 0.838 | g/mL at 20°C | |

| Vapor Density | 5.5 (Air = 1) | - | [1] |

| Vapor Pressure | 0.02 | mmHg at 20°C | [1] |

| Water Solubility | Insoluble | - | [1] |

| Refractive Index | 1.440 | n20/D |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary alcohol. Its chemical behavior is crucial for understanding its potential applications in synthesis and its incompatibilities.

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Reactivity | Reacts with strong oxidants. | [2] |

| Chemical Stability | Stable under normal conditions. | |

| Possibility of Hazardous Reactions | Combustible when exposed to heat or flame. Can react violently with strong oxidizing agents, acetyl bromide, and mixtures of concentrated sulfuric acid and hydrogen peroxide. Attacks plastics. | [2] |

| Conditions to Avoid | Heat, flames, and sparks. | |

| Incompatible Materials | Strong oxidizing agents, acids, and acid chlorides. | |

| Hazardous Decomposition Products | Upon heating to decomposition, it may emit acrid smoke and irritating fumes. |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Range (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[3][4][5][6]

Apparatus:

-

Distillation flask (e.g., 200 mL)

-

Condenser

-

Graduated receiving cylinder (100 mL)

-

Calibrated thermometer or temperature probe

-

Heating mantle or other suitable heat source

-

Boiling chips

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask and add a few boiling chips.[7]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.[7]

-

Apply heat to the flask to achieve a distillation rate of 4-5 mL per minute.[3]

-

Record the temperature at which the first drop of distillate falls into the receiving cylinder as the Initial Boiling Point (IBP).[3]

-

Continue the distillation and record the temperature at regular volume intervals of the collected distillate (e.g., every 10 mL).

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the Final Boiling Point (FBP) or Dry Point.[3]

-

Correct the observed temperatures for barometric pressure if it deviates from 760 mmHg.

Determination of Density using a Pycnometer (Based on OECD 109)

This protocol outlines the determination of the density of a liquid using a calibrated pycnometer.[1][8][9][10]

Apparatus:

-

Pycnometer (e.g., 25 or 50 mL) with a stoppered thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

-

Cleaning solvents (e.g., acetone, distilled water)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh the water-filled pycnometer (m_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature bath.

-

Dry the outside and weigh the this compound-filled pycnometer (m_iso).

-

The density of this compound (ρ_iso) at the test temperature is calculated using the formula: ρ_iso = [(m_iso - m_pyc) / (m_water - m_pyc)] * ρ_water where ρ_water is the known density of water at the test temperature.[11]

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[2][12][13][14][15]

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., Gas Chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).[2]

-

After equilibration, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included. This may require centrifugation or filtration.

-

The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

-

The procedure is repeated to ensure the measured concentration is at equilibrium.

Chemical Synthesis: Fischer Esterification to Isodecyl Acetate

This protocol describes the synthesis of an ester from this compound and a carboxylic acid.[16][17][18][19][20]

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine this compound and a molar excess of glacial acetic acid (e.g., 1.5-2 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol weight) while cooling the flask in an ice bath.

-

Add boiling chips and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC or GC.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude isodecyl acetate can be purified by fractional distillation under reduced pressure.

Chemical Synthesis: Oxidation to Isodecanal

This protocol outlines the oxidation of this compound to its corresponding aldehyde using Pyridinium Chlorochromate (PCC).[21][22][23][24][25]

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend PCC (approximately 1.5 equivalents) in anhydrous DCM.

-

Add powdered Celite or silica gel to the suspension.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Slowly add the this compound solution to the stirred PCC suspension at room temperature. The mixture will turn dark and may warm slightly.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[21]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and remove the solvent by rotary evaporation to yield the crude isodecanal, which can be further purified by distillation or chromatography.

Logical Relationships of this compound Properties

The following diagram illustrates the key relationships between the structure of this compound and its physical and chemical properties.

Caption: Key properties of this compound stem from its molecular structure.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, underpinned by established experimental methodologies. The data and protocols presented are intended to be a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in a variety of applications, from chemical synthesis to product formulation. A thorough understanding of these properties is paramount for innovation and ensuring safety in the laboratory and industrial settings.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Phytosafe [phytosafe.com]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. filab.fr [filab.fr]

- 16. community.wvu.edu [community.wvu.edu]

- 17. cerritos.edu [cerritos.edu]

- 18. uakron.edu [uakron.edu]

- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 20. scribd.com [scribd.com]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. studylib.net [studylib.net]

- 25. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Applications of Isodecanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecanol, a ten-carbon branched-chain alcohol, serves as a versatile and economically significant building block in modern organic synthesis. Its unique physical and chemical properties, including a high boiling point and branched structure, make it a valuable precursor for a diverse range of chemical entities. This technical guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its role in the production of esters, such as plasticizers and specialty monomers, and non-ionic surfactants. Detailed experimental protocols, quantitative data, and reaction pathways are presented to equip researchers and professionals with the practical knowledge required for its effective utilization in a laboratory and industrial setting.

Introduction to this compound

This compound (typically a mixture of isomers, with the primary isomer being 8-methyl-1-nonanol) is a colorless liquid with a mild alcoholic odor.[1] It is primarily produced through the oxo process, which involves the hydroformylation of nonenes.[2] Its branched structure imparts distinct properties compared to its linear counterpart, 1-decanol, such as a lower melting point and different solvency characteristics. These properties are pivotal to its applications in various fields of organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| Boiling Point | 220 °C at 760 mmHg | [2][3] |

| Melting Point | -60 °C | [1] |

| Density | 0.838 g/mL at 20 °C | [1] |

| Flash Point | 95 °C | [3] |

| Water Solubility | Insoluble | [2][3] |

Core Applications of this compound in Organic Synthesis

The hydroxyl functionality of this compound is the cornerstone of its reactivity, allowing it to readily participate in a variety of fundamental organic transformations. The most commercially significant of these are esterification and ethoxylation.

Esterification Reactions: Synthesis of Isodecyl Esters

Esterification is a cornerstone of this compound's utility, leading to the production of high-value products such as plasticizers, lubricants, and specialty monomers. The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method employed for this purpose.

Diisodecyl phthalate (DIDP) is a major downstream product of this compound and is widely used as a plasticizer for polyvinyl chloride (PVC). Its high molecular weight and branched alkyl chains impart low volatility, good thermal stability, and excellent flexibility to the polymer matrix.

The synthesis of DIDP is achieved through the esterification of this compound with phthalic anhydride, typically using an acid catalyst.

Reaction Scheme: Phthalic Anhydride + 2 this compound → Diisodecyl Phthalate + Water

Table 2: Illustrative Reaction Parameters for Diisodecyl Phthalate Synthesis

| Catalyst | Temperature (°C) | Molar Ratio (this compound:Phthalic Anhydride) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 140-160 | 2.2 : 1 | 4-6 | >95 |

| p-Toluenesulfonic Acid | 130-150 | 2.1 : 1 | 5-7 | >95 |

| Tin (II) Oxalate | 180-220 | 2.05 : 1 | 2-4 | >98 |

Note: The data in this table is compiled from various sources and represents typical ranges for industrial processes. Actual results may vary based on specific conditions and catalyst systems.

Isodecyl acrylate is a valuable monomer used in the production of specialty polymers and copolymers. The incorporation of the bulky, hydrophobic isodecyl group can enhance properties such as adhesion, water resistance, and flexibility in the resulting polymer. The synthesis involves the esterification of this compound with acrylic acid.

Reaction Scheme: Acrylic Acid + this compound → Isodecyl Acrylate + Water

Table 3: Characterization Data for Isodecyl Acrylate

| Technique | Key Peaks/Shifts |

| ¹H NMR | δ 5.8-6.4 (m, 3H, vinyl protons), 4.0-4.2 (t, 2H, -OCH₂-), 0.8-1.6 (m, 17H, isodecyl chain) |

| ¹³C NMR | δ 166 (C=O), 130 (CH₂=), 128 (=CH-), 65 (-OCH₂-), various peaks between 14-39 for the isodecyl chain |

| IR (cm⁻¹) | ~1725 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch) |

Note: Specific shifts may vary slightly depending on the solvent and instrument used.

Ethoxylation Reactions: Synthesis of Non-ionic Surfactants

This compound serves as a crucial starting material for the production of isodecyl alcohol ethoxylates, a class of non-ionic surfactants.[4] These surfactants are widely used in detergents, industrial cleaners, and agricultural formulations due to their excellent wetting, emulsifying, and dispersing properties.

The synthesis involves the ring-opening reaction of ethylene oxide with this compound, typically catalyzed by a base such as potassium hydroxide. The degree of ethoxylation can be controlled by the stoichiometry of the reactants.

Reaction Scheme: this compound + n C₂H₄O → Isodecyl-(OCH₂CH₂)n-OH

This compound as a High-Boiling Point Solvent

While primarily used as a reactant, the physical properties of this compound, particularly its high boiling point (220 °C) and good solvency for a range of organic compounds, make it a suitable solvent for high-temperature organic reactions.[2][3] Its use as a solvent can be advantageous in reactions where a higher temperature is required to overcome activation barriers or to facilitate the removal of by-products like water.

Although not as common as other high-boiling solvents like DMF or DMSO, this compound can be a viable alternative in specific applications, such as certain palladium-catalyzed cross-coupling reactions where ligand solubility and thermal stability are critical. However, detailed studies on its application as a solvent are not widely published.

Experimental Protocols

General Protocol for Fischer Esterification of this compound (Synthesis of Isodecyl Acetate)

This protocol provides a general laboratory procedure for the synthesis of an isodecyl ester, using isodecyl acetate as an example.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 2-3 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid and catalyst), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude isodecyl acetate by fractional distillation under reduced pressure to obtain the final product.

General Workflow for the Synthesis of this compound Ethoxylates

The industrial synthesis of this compound ethoxylates is a specialized process carried out in dedicated reactors. The following is a simplified workflow.

Materials:

-

This compound

-

Potassium Hydroxide (catalyst)

-

Ethylene Oxide

Procedure:

-

Catalyst Charging and Dehydration: this compound and a catalytic amount of potassium hydroxide are charged into a pressure reactor. The mixture is heated under vacuum to remove any traces of water.

-

Ethoxylation: The reactor is pressurized with an inert gas (e.g., nitrogen), and heated to the reaction temperature (typically 120-180 °C). Ethylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction.

-

Digestion: After the addition of ethylene oxide is complete, the reaction mixture is held at the reaction temperature for a "digestion" period to ensure complete reaction.

-

Neutralization and Purification: The basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salts and any unreacted starting materials can be removed by filtration or other purification methods.

Visualizations

Caption: Experimental workflow for the synthesis and purification of an isodecyl ester via Fischer Esterification.

Caption: Simplified reaction pathway for the synthesis of this compound ethoxylates.

Conclusion

This compound's role in organic synthesis is both significant and multifaceted. Its primary applications in the production of esters and non-ionic surfactants highlight its importance as a versatile chemical intermediate. The branched nature of its alkyl chain provides unique properties to its derivatives, making them indispensable in various industrial applications. This guide has provided a technical overview of these applications, complete with illustrative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of organic chemistry and drug development. Further research into its potential as a green, high-boiling point solvent could unveil new and sustainable applications for this important C10 alcohol.

References

Isodecanol: A Technical Health and Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data for Isodecanol (CAS No. 25339-17-7), intended for use by professionals in research and development environments. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Substance Identification and Hazard Summary

This compound is a C10, branched-chain fatty alcohol. It exists as a colorless, slightly viscous liquid with a characteristic mild alcohol odor.[1][2][3] While used in various industrial applications, including as a chemical intermediate for plasticizers and as an anti-foaming agent, it presents several hazards that require careful management in a laboratory setting.[2]

The substance is classified under the Globally Harmonized System (GHS) as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6]

-

Hazardous to the Aquatic Environment (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[4][5][6]

Due to these classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and prevent environmental release.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [4] |

| Molar Mass | 158.28 - 158.3 g/mol | [1][4] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Mild, characteristic alcohol odor | [2][4] |

| Boiling Point | 215 - 225 °C (at 760 mmHg) | [1][4] |

| Melting Point | -60 °C to -78 °C | [1][4] |

| Flash Point | 95 - 99 °C (Closed Cup) | [1][4] |

| Auto-ignition Temp. | 280 °C (at 1013 hPa) | [1] |

| Density | ~0.84 g/cm³ (at 20 °C) | [2][3] |

| Vapor Pressure | 0.02 mmHg | [2] |

| Vapor Density | 5.5 (Air = 1) | [2] |

| Water Solubility | Insoluble / 96 mg/L (20 °C) | [2][7] |

| log Kow | 3.94 | [7] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Source |

| LD₅₀ | Rat (male) | Oral | > 2648 mg/kg bw | [1] |

| LD₅₀ | Rabbit (m/f) | Dermal | > 3.16 mL/kg bw | [1] |

| LC₅₀ | Mice, Rats, Guinea Pigs | Inhalation | > 95.3 ppm | [1] |

Table 3: Ecotoxicity Data

| Endpoint | Species | Duration | Value | Source |

| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | 96 h | 3.1 mg/L | [1] |

| LC₅₀ | Artemia salina (Brine Shrimp) | 24 h | 3.4 mg/L | [2] |

| LC₅₀ | Nitocra spinipes (Harpacticoid copepod) | 96 h | 1.3 mg/L | [2] |

Experimental Protocols

The data presented in the tables above are typically generated using standardized testing protocols. The following are detailed summaries of the methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 401 - Historical)

-

Objective: To determine the acute oral toxicity of a substance, historically expressed as the LD₅₀ (the statistically derived single dose expected to cause death in 50% of the animals).[1] Although this guideline was rescinded in 2002 and replaced with alternatives (e.g., OECD 420, 423, 425) that use fewer animals, data in older safety sheets may reference it.[8][9]

-

Methodology:

-

Test Animals: Healthy, young adult laboratory rodents (commonly rats) are used.[1] Animals are acclimatized to laboratory conditions.

-

Dosage: The test substance is administered in a single dose by gavage. At least 5 rodents are used per dose level.[1] Multiple dose levels are used to obtain a dose-response relationship.

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[1]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period to record any pathological changes.[1]

-

Data Analysis: The LD₅₀ value and its confidence limits are calculated using recognized statistical methods.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[2][3][4]

-

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[10][11]

-

Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area (~6 cm²) of shaved, intact skin.[10] The site is covered with a porous gauze patch for a 4-hour exposure period.[3][10]

-

Procedure: A sequential testing strategy is used, typically starting with one animal.[2] If a corrosive effect is observed, the test is immediately terminated. If not, the test may be confirmed on up to two additional animals.[2]

-